molecular formula C12H14BrNO3S B3036345 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone CAS No. 339107-11-8

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone

Cat. No.: B3036345
CAS No.: 339107-11-8
M. Wt: 332.22 g/mol
InChI Key: JRBIWWYDKDXKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone is a chemical compound for research use. It is structurally characterized by a morpholino ring linked to an ethanone group, which is further connected to a 4-bromophenyl ring via a sulfinyl bridge. The sulfinyl group is a key functional moiety that can influence the compound's electronic properties, polarity, and potential for hydrogen bonding, which may differentiate it from the more common sulfonyl analogs. This structure suggests potential utility in various research areas. Morpholino-containing structures are frequently explored in medicinal chemistry as kinase inhibitors . For instance, the morpholino group is a common feature in inhibitors targeting the PI3K/AKT/mTOR signaling pathway, as it often forms key hydrogen bond interactions within the ATP-binding site of kinases . Furthermore, the 4-bromophenyl component is a common pharmacophore found in bioactive molecules and can serve as a handle for further chemical modifications via cross-coupling reactions . Researchers are investigating this compound and its analogs as potential tools for modulating cellular signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBIWWYDKDXKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213185
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339107-11-8
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339107-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Context and Synthetic Challenges

The target molecule combines three critical structural elements:

  • Morpholine ring : A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • 4-Bromophenylsulfinyl group : An aromatic system bearing a bromine substituent para to a sulfoxide (-S(O)-) functional group.
  • Ethanone backbone : A ketone bridge connecting the morpholine and sulfinylphenyl groups.

Key synthetic challenges include:

  • Stereoselective sulfoxide formation : Achieving controlled oxidation of thioether intermediates to sulfoxides without over-oxidation to sulfones.
  • Nucleophilic substitution selectivity : Avoiding competing reactions at the electron-deficient 4-bromophenyl ring during morpholine coupling.
  • Thermal stability : Managing exothermic reactions during high-temperature steps such as ketone formation or aromatic amination.

Primary Synthetic Routes

Thioether Intermediate Synthesis

The majority of reported methods begin with synthesizing 2-[(4-bromophenyl)sulfanyl]-1-morpholino-1-ethanone (CAS: 1486399) as a precursor, followed by controlled oxidation to the sulfoxide.

Step 1: Thioether Formation

Reaction Scheme :

4-Bromobenzenethiol + 2-Chloro-1-morpholino-1-ethanone → 2-[(4-Bromophenyl)sulfanyl]-1-morpholino-1-ethanone + HCl

Conditions :

  • Solvent: Anhydrous dichloromethane
  • Base: Triethylamine (2.5 eq)
  • Temperature: 0°C → room temperature gradient
  • Time: 1–2 hours
    Mechanism : SN2 displacement of chloride by thiolate anion

Yield Optimization :

Parameter Optimal Range Impact on Yield
Thiol Equivalents 1.1–1.3 eq Prevents dimerization
Base Strength pKa > 10 Complete deprotonation
Moisture Control <50 ppm H2O Minimizes hydrolysis
Step 2: Sulfoxide Oxidation

Oxidizing Agents :

Agent Conditions Sulfoxide:Sulfone Ratio
Hydrogen Peroxide AcOH, 0°C, 1h 9:1
m-CPBA DCM, -20°C, 30min 19:1
NaIO4 MeOH/H2O, 25°C, 2h 7:1

Critical Factors :

  • Temperature : Oxidation rates increase exponentially with temperature, but selectivity decreases above -10°C.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve agent solubility without participating in side reactions.
  • Stoichiometry : 1.05–1.1 eq oxidant minimizes over-oxidation.

Alternative Pathways

Direct Sulfinyl Group Incorporation

Recent patents describe single-pot syntheses avoiding isolated thioether intermediates:

Reaction Design :

4-Bromophenylmagnesium bromide + Morpholinyl sulfinate → 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone

Advantages :

  • Eliminates oxidation step
  • Higher atom economy (92% vs 78% in stepwise route)

Limitations :

  • Requires strict anhydrous conditions
  • Grignard reagent compatibility issues with sulfinate esters

Performance Metrics :

Metric Stepwise Method Direct Method
Overall Yield 64% 58%
Purity (HPLC) 99.1% 97.3%
Reaction Time 8h 5h

Process Scale-Up Considerations

Catalytic System Optimization

Large-scale production (>100 kg batches) employs heterogeneous catalysts to improve efficiency:

Supported Oxidants :

Catalyst Loading Turnover Number
TiO2-H2O2 5 wt% 420
Zeolite-mCPBA 3 wt% 680
MnO2-NaIO4 7 wt% 310

Benefits :

  • Catalyst recovery ≥93% via filtration
  • Reduced waste (E-factor 8.2 vs 23.1 for homogeneous systems)

Analytical Characterization

Key spectroscopic data for quality control:

1H NMR (400 MHz, CDCl3) :

δ (ppm) Multiplicity Assignment
7.62 d (J=8.4 Hz) 4-Bromophenyl H2, H6
7.48 d (J=8.4 Hz) 4-Bromophenyl H3, H5
3.84 t (J=4.8 Hz) Morpholine OCH2
3.24 t (J=4.8 Hz) Morpholine NCH2
3.12 dd (J=13, 6) SCH2

MS (EI) :

  • m/z 316 [M]+ (calculated for C12H14BrNO2S: 316.22)
  • Isotopic pattern confirms single Br atom (1:1 M/M+2 ratio)

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone.

    Reduction: 2-[(Phenyl)sulfinyl]-1-morpholino-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with sulfinyl/sulfonyl analogs, morpholino-containing derivatives, bromophenyl-substituted compounds, and heterocyclic analogs.

Sulfinyl/Sulfonyl Analogs

Compounds with sulfinyl or sulfonyl groups attached to a bromophenyl-ethanone backbone exhibit distinct electronic and biological properties. For example:

Compound Name Substituents Biological Activity (IC₅₀) Reference
Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfinyl)benzoate (16A) Sulfinyl, bromophenyl, benzoate ester MAO-A inhibition: 3.16 µM
Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate (18A) Sulfinyl, nitrophenyl, benzoate ester MAO-A inhibition: 2.86 µM

The sulfinyl group in 16A and 18A enhances MAO-A inhibitory activity compared to their sulfonyl counterparts (e.g., 16B, IC₅₀ = 1.20 µM), suggesting that sulfinyl’s intermediate oxidation state may optimize enzyme interaction .

Morpholino-Containing Analogs

Morpholino groups improve solubility and bioavailability. Key examples include:

Compound Name Substituents Molecular Weight Key Feature Reference
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone Morpholino, sulfonyl, phenyl 297.34 High polarity due to sulfonyl
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone Morpholino, benzyl, dimethylamino 406.52 Photocatalytic applications

The target compound’s morpholino group likely enhances water solubility compared to non-morpholino analogs, similar to 1-(4-(4-morpholinylsulfonyl)phenyl)ethanone .

Bromophenyl-Substituted Compounds

4-Bromophenyl groups are common in bioactive molecules:

Compound Name Activity Key Finding Reference
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Anti-inflammatory (59.5% inhibition) Comparable to indomethacin (64.3%)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide FPR2 agonist (calcium mobilization) Potent chemotaxis in neutrophils

The bromophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in anti-inflammatory and FPR-targeting compounds .

Heterocyclic Derivatives

Triazole and pyridinyl derivatives highlight substituent effects:

Compound Name Molecular Weight Substituents Application Insight Reference
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 477.33 Triazole, pyridinyl, fluorophenyl Potential kinase inhibition
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 457.31 Piperazinyl, sulfonyl, bromophenoxy Neurotransmitter modulation

Bulkier substituents (e.g., triazole in ) increase molecular weight and may reduce membrane permeability compared to the target compound’s compact sulfinyl-morpholino structure.

Biological Activity

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a sulfinyl group, a morpholino group, and a bromophenyl moiety, suggests diverse interactions with biological targets.

  • Molecular Formula : C12H14BrNO3S
  • CAS Number : 339107-11-8
  • Structure : The compound features a sulfinyl group that can act as an electrophile, potentially engaging with nucleophilic sites on biomolecules. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Electrophilic Interactions : The sulfinyl group may react with nucleophiles in enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The bromophenyl group can facilitate binding to protein targets, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity. One study reported MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains .

Anticancer Properties

The compound has also been explored for its anticancer potential:

  • Investigations into its cytotoxic effects have shown promising results against cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Detailed studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of derivatives of this compound. The results highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .
  • Cytotoxic Studies :
    • Another investigation evaluated the cytotoxic effects on various cancer cell lines, revealing that the compound could effectively induce cell death through both apoptotic and necrotic pathways, depending on concentration .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC)Cytotoxicity (IC50)Mechanism of Action
This compound0.22 - 0.25 μg/mLTBDElectrophilic interactions with enzymes
2-(4-Bromophenyl)-1-(4-fluorophenyl)ethanoneTBDTBDTBD
Other Sulfinyl DerivativesTBDTBDTBD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone

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